

(R)-MPH-220 Demonstrates Wide Therapeutic Window in Preclinical Models for Spasticity

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Compound of Interest		
Compound Name:	(R)-MPH-220	
Cat. No.:	B12402027	Get Quote

A promising first-in-class skeletal muscle myosin inhibitor, **(R)-MPH-220**, has shown a significant therapeutic window in preclinical studies, offering a potential new treatment paradigm for spasticity without the common side effects associated with current therapies. The compound, which directly targets the contractile proteins of muscles, has demonstrated efficacy in reducing muscle spasticity and improving motor function in animal models.[1]

(R)-MPH-220 is a selective inhibitor of fast skeletal myosin-2 isoforms.[2][3] This targeted mechanism of action allows for the relaxation of spastic muscles without affecting the central nervous system, a common target for existing muscle relaxants that often leads to undesirable neurological and cardiovascular side effects.[1] Preclinical data indicate that (R)-MPH-220 is highly absorptive when administered orally and does not exhibit mutagenic properties.[1] Furthermore, it shows no significant effects on hERG channels, kinases, nuclear hormone receptors, or GPCRs, suggesting a favorable safety profile.[1]

Comparative Efficacy and Safety

To validate the therapeutic window of **(R)-MPH-220**, its performance can be compared to centrally acting muscle relaxants, which represent the current standard of care.



Feature	(R)-MPH-220	Centrally Acting Muscle Relaxants (e.g., Baclofen, Tizanidine)
Mechanism of Action	Selective inhibitor of fast skeletal muscle myosin-2[2]	GABA-B receptor agonist or alpha-2 adrenergic agonist
Site of Action	Directly on skeletal muscle contractile proteins[1]	Central Nervous System (Spinal Cord)
Reported Efficacy	Reduces muscle force and improves gait in spastic animals[1]	Reduces spasticity and muscle tone
Cardiovascular Side Effects	None reported in preclinical studies[1]	Hypotension, bradycardia
Neurological Side Effects	None reported in preclinical studies[1]	Drowsiness, dizziness, confusion, hallucinations
hERG Channel Effects	No effects observed[1]	Potential for QT prolongation with some agents

Experimental Protocols

The preclinical validation of **(R)-MPH-220** involved several key experimental methodologies to establish its efficacy and safety profile.

In Vitro Myosin ATPase Activity Assay:

- Objective: To determine the selectivity of (R)-MPH-220 for different myosin isoforms.
- Method: Fast skeletal myosin-2 was isolated from rabbit psoas muscle, while cardiac myosin was isolated from the left ventricle of porcine heart. The ATPase activity of the purified myosin isoforms was measured in the presence of varying concentrations of (R)-MPH-220.
 The inhibition of ATPase activity indicates the inhibitory effect of the compound on myosin function.[2]

In Vivo Spasticity Model in Rats:



- Objective: To assess the anti-spastic efficacy of orally administered (R)-MPH-220.
- Method: Brain damage was induced in rats to create a model of spasticity. The animals were
 then treated with oral doses of (R)-MPH-220. Gait analysis was performed to measure
 improvements in body posture, reduction in spontaneous falls and cramping, and more
 coordinated limb movements.[1]

Cardiovascular Safety Assessment:

- Objective: To evaluate the potential cardiovascular side effects of (R)-MPH-220.
- Method: Rats were administered (R)-MPH-220, and cardiovascular parameters such as heart rate and blood pressure were monitored. The lack of significant changes in these parameters compared to a control group indicates a low risk of cardiovascular side effects.[1]

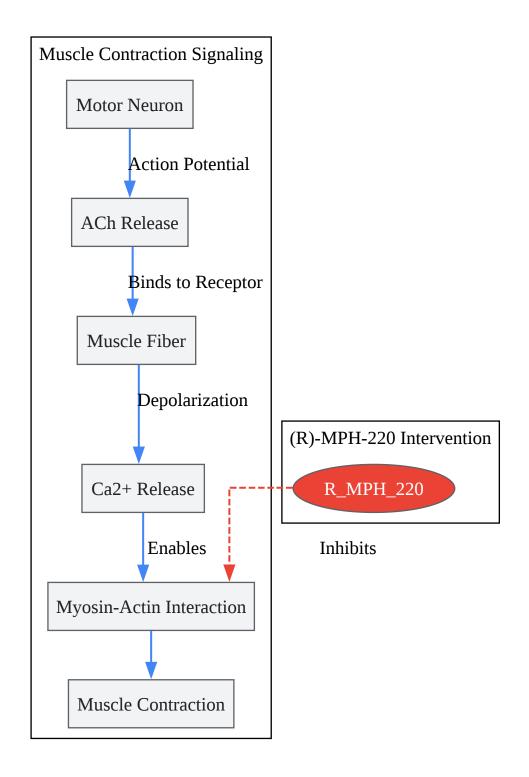
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling:

- Objective: To characterize the pharmacokinetic and toxicological properties of (R)-MPH-220.
- Method: A battery of in vitro and in vivo assays were conducted. These included
 assessments of oral absorption, tissue distribution, metabolic stability, and potential for
 mutagenicity. The lack of effect on hERG channels, which is critical for cardiac safety, was
 also confirmed.[1]

Visualizing the Pathway and Workflow

To better understand the mechanism and experimental approach, the following diagrams illustrate the signaling pathway of muscle contraction targeted by **(R)-MPH-220** and the workflow for evaluating its therapeutic window.

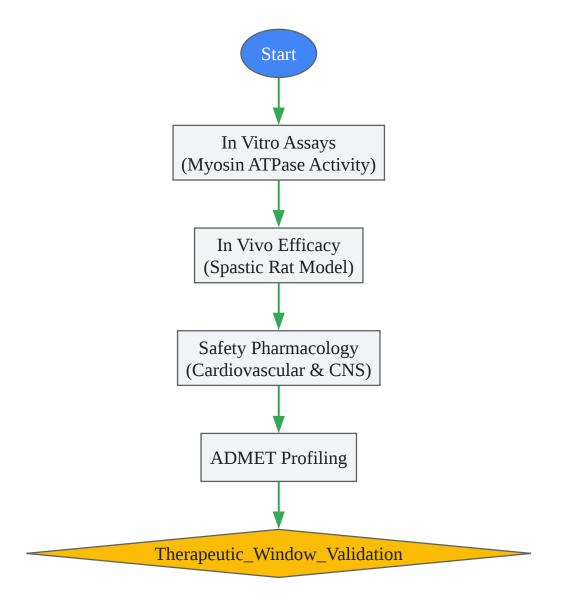




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Mechanism of (R)-MPH-220 in Muscle Contraction





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Preclinical Evaluation Workflow for (R)-MPH-220

The preclinical data strongly suggest that **(R)-MPH-220** has a wide therapeutic window, making it a promising candidate for the treatment of spasticity.[1] Its selective mechanism of action and favorable safety profile could offer a significant improvement over existing therapies. Phase I clinical trials were anticipated to begin in early 2021.[1]

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